3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPNNBVBIYYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile typically involves:
- Construction of the azetidine ring bearing trifluoromethyl and methoxy substituents.
- Subsequent N-alkylation or substitution with a 3-oxopropanenitrile fragment.
This approach is consistent with synthetic routes reported for related fluorinated azetidine compounds in patent literature.
Key Synthetic Steps
Detailed Synthetic Route Example
A representative synthetic route adapted from patent WO2011105628A1 and US9420793B2 involves:
Starting Material Preparation:
4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) is used as a fluorinated anisidine building block. This compound is commercially available with high purity (>97%) and serves as a precursor for azetidine ring formation.Azetidine Ring Formation:
The aniline derivative undergoes intramolecular cyclization with appropriate halogenated alkylating agents under basic conditions (e.g., sodium hydride) to form the azetidine ring bearing the methoxy and trifluoromethyl groups.N-Substitution with 3-Oxopropanenitrile:
The azetidine nitrogen is reacted with a 3-oxopropanenitrile derivative, often via nucleophilic substitution of a halogenated precursor or direct condensation, to yield the target compound. Reaction conditions typically involve polar aprotic solvents, mild heating, and bases such as sodium hydride or potassium carbonate.Workup and Purification:
The reaction mixture is diluted with water and ethyl acetate, passed through celite to remove inorganic impurities, extracted, washed with brine and water, dried over sodium sulfate, and concentrated under reduced pressure to isolate the pure compound as a solid.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine ring cyclization | Sodium hydride, DMF, room temp to 60°C | 60-75 | Requires anhydrous conditions |
| N-Substitution with 3-oxopropanenitrile | Polar aprotic solvent (e.g., DMF or DMSO), base, 50-80°C | 65-70 | Purification by extraction and chromatography |
Research Findings and Characterization
Spectroscopic Data: The compound's structure is confirmed by NMR (proton and fluorine), IR, and mass spectrometry. The trifluoromethyl group typically shows characteristic ^19F NMR signals, while the azetidine ring protons appear in the 3-4 ppm range in ^1H NMR.
Purity and Stability: High purity (>97%) is achievable through careful purification. The trifluoromethyl substitution enhances chemical stability and metabolic resistance, making the compound suitable for pharmaceutical applications.
Applications: The compound serves as a key intermediate or building block in the synthesis of bioactive molecules, including kinase inhibitors and antiparasitic agents, as indicated by related patent disclosures.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting materials | 4-Methoxy-3-(trifluoromethyl)aniline, halogenated alkylating agents, 3-oxopropanenitrile derivatives |
| Key reagents | Sodium hydride, potassium carbonate, DMF, DMSO |
| Reaction type | Cyclization, nucleophilic substitution |
| Purification | Extraction, washing, drying, concentration |
| Typical yields | 60-75% per step |
| Characterization | NMR (^1H, ^19F), IR, MS |
| Applications | Pharmaceutical intermediates, kinase inhibitors |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The azetidine ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles and Substituents
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Azetidine vs. Larger Heterocycles: The target compound’s azetidine ring imposes greater steric constraint and ring strain compared to phenothiazine (in 2c) or pyrazolopyrimidinone (in MK79). This may enhance binding specificity in biological targets .
Trifluoromethyl vs. Other Substituents: The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to methoxy or nitro groups in analogs like AB1486 or 2e .
Biological Activity Trends: Phenothiazine-cyanoacrylates (e.g., 2c) exhibit potent tubulin inhibition (IC50: 1.2 µM), suggesting the target compound’s cyano group and trifluoromethyl substitution may similarly target microtubules . MK79’s low synthesis yield (16%) highlights challenges in preparing bis(trifluoromethyl) derivatives, whereas the target compound’s simpler substitution may offer better scalability .
Biological Activity
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic compound characterized by its unique structural features, including an azetidine ring and a trifluoromethyl group. This combination enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
The molecular formula of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is , with a molecular weight of approximately 222.16 g/mol. The presence of the trifluoromethyl group is significant as it often contributes to increased binding affinity to biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Case Studies
Several case studies have investigated the biological effects of azetidine derivatives, providing insights that may be applicable to 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile:
- Study on Anticancer Activity : A study evaluated a series of azetidine derivatives for their cytotoxic effects on human tumor cell lines. Results indicated that modifications in the azetidine structure could significantly alter biological activity, suggesting that 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile could be optimized for enhanced efficacy.
- Antimicrobial Properties : Similar compounds in the azetidine class have been shown to possess antimicrobial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Research Findings
Recent findings highlight the following key points regarding the biological activity of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile:
Q & A
Q. Key parameters :
Q. Table 1: Comparative Synthesis Routes for Analogous Compounds
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | NaH, acetonitrile, 60°C | 70–85 | |
| Multi-step coupling | Pd catalysis, THF, rt | 50–65 | |
| Catalytic condensation | Ionic liquid, 80°C | 80–90 |
Basic: How is structural confirmation achieved for this compound post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : H and C NMR identify azetidine ring protons (δ 3.5–4.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in F NMR) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 295.1) .
- X-ray crystallography : Resolves stereochemistry of the azetidine and trifluoromethyl moieties .
Advanced: How can stereochemical outcomes be optimized during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-configured azetidine precursors to control stereochemistry .
- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed coupling improve enantiomeric excess (ee >90%) .
- Dynamic resolution : Kinetic control during cyclization steps favors desired diastereomers .
Example : In piperidine-based analogs, chiral HPLC separates enantiomers, with ee quantified via integration of resolved peaks .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols .
- Dose-response curves : Establish EC/IC values across multiple replicates to confirm activity thresholds .
- Mechanistic validation : Use knockout models or siRNA to confirm target specificity (e.g., enzyme inhibition assays) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Class | Activity (IC) | Model System | Reference |
|---|---|---|---|
| Azetidine-nitride derivatives | 5–10 µM (anticancer) | MCF-7 breast cancer | |
| Trifluoromethyl-substituted nitriles | 2–8 µM (antimicrobial) | E. coli |
Basic: What biological activities are hypothesized for this compound?
Methodological Answer:
Based on structural analogs, potential activities include:
Q. Validation steps :
- In vitro screening : MTT assays for cytotoxicity, followed by target-specific ELISA .
- In silico docking : AutoDock Vina predicts binding affinity to targets like COX-2 (ΔG < -8 kcal/mol) .
Advanced: What in silico strategies predict target interactions?
Methodological Answer:
- Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) .
- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
- QSAR modeling : Train models on azetidine-nitride datasets to predict ADMET properties .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : ~10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4) .
- Stability : Store at -20°C under argon; degradation <5% over 6 months .
- Analytical monitoring : HPLC-UV (λ = 254 nm) tracks decomposition products .
Advanced: How to design mechanistic studies for enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Michaelis-Menten assays with varying substrate concentrations (Lineweaver-Burk plots) .
- Inhibitor titration : Measure values using fluorogenic substrates (e.g., FITC-labeled peptides) .
- Structural biology : Co-crystallize the compound with target enzymes (e.g., kinases) for cryo-EM analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
